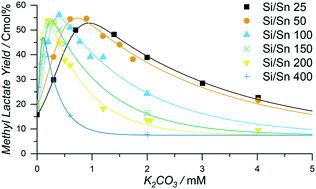Stoichiometric active site modification observed by alkali ion titrations of Sn-Beta†
Catalysis Science & Technology Pub Date: 2019-07-15 DOI: 10.1039/C9CY01189G
Abstract
Sn-Beta zeolite can convert carbohydrate feedstocks through different pathways into a variety of chemical building blocks. Alkali salts influence the selectivity between these pathways, but the details of the alkali ion effect on the catalyst remain unclear. Here, we combine the systematic variation of tin content in Sn-Beta zeolite with alkali ion titrations and functional assays to assess the stoichiometry of alkali binding and the prospect of predicting operation optima from catalyst properties. This approach is used to evaluate the product selectivity of defined catalyst states for the conversion of glucose into methyl lactate and to characterise the catalytic behavior of active sites with respect to the degree of titration. The optimum selectivity to methyl lactate was found at similar ratios of alkali and active tin for catalysts of different tin loadings, indicating a stoichiometric correlation between added alkali ions and tin content in the Sn-Beta zeolite. The observations also indicate that double dissociation of the active site occurs and that titration between three states is possible. The protonated form of Sn-Beta has a poor methyl lactate selectivity, whereas a single exchange of a proton with potassium at the active site leads to a catalytic form with a very high selectivity, while a double exchange leads to a catalytically inactive state of the active site. Exchange phenomena at the active site were corroborated by FT-IR spectroscopy, which showed that potassium interacts with hydroxyl groups in the vicinity of Sn.


Recommended Literature
- [1] Boosting the initial coulombic efficiency in silicon anodes through interfacial incorporation of metal nanocrystals†
- [2] Front cover
- [3] Lead halide coordination competition at buried interfaces for low VOC-deficits in wide-bandgap perovskite solar cells†
- [4] Inside back cover
- [5] Flow injection amperometric determination of nitrite at a carbon fibre electrode modified with the polymer [Os(bipy)2(PVP)20Cl]Cl
- [6] Fully soft organic electrochemical transistor enabling direct skin-mountable electrophysiological signal amplification†
- [7] Syndioselective ring-opening polymerization and copolymerization of trans-1,4-cyclohexadiene carbonate mediated by achiral metal- and organo-catalysts†
- [8] Correction: From white to beige adipocytes: therapeutic potential of dietary molecules against obesity and their molecular mechanisms
- [9] An AC electrothermal self-circulating system with a minimalist process to construct a biomimetic liver lobule model for drug testing†
- [10] Water uptake of poly(2-N-alkyl-2-oxazoline)s: influence of crystallinity and hydrogen-bonding on the mechanical properties

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 460-73-1
-
CAS no.: 445-83-0
-
3-Fluoro-4-methoxybenzaldehyde
CAS no.: 351-54-2
-
CAS no.: 3967-55-3









